Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate
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Overview
Description
Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate is a complex organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate, typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. This compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular membranes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: Share the indole moiety and exhibit similar biological activities.
Phenylcarbamoyl derivatives: Contain the phenylcarbamoyl group and are used in similar applications.
Benzoate esters: Feature the benzoate ester group and are involved in various chemical reactions.
Uniqueness
Methyl 3-({[2-(1H-indol-2-YL)phenyl]carbamoyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields .
Properties
Molecular Formula |
C23H19N3O3 |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 3-[[2-(1H-indol-2-yl)phenyl]carbamoylamino]benzoate |
InChI |
InChI=1S/C23H19N3O3/c1-29-22(27)16-8-6-9-17(13-16)24-23(28)26-20-12-5-3-10-18(20)21-14-15-7-2-4-11-19(15)25-21/h2-14,25H,1H3,(H2,24,26,28) |
InChI Key |
SHTUITSZWYAWJO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
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